2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines a pyrazole ring with a quinazolinone moiety, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzamide under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can modify the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . For instance, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone scaffold are known for their diverse pharmacological properties.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its combined pyrazole and quinazolinone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C23H18N4O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H18N4O/c28-23-18-13-7-8-14-20(18)24-22(25-23)19-15-27(17-11-5-2-6-12-17)26-21(19)16-9-3-1-4-10-16/h1-15,22,24H,(H,25,28) |
InChI Key |
CTHHXXYFGDTQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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